5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1357740-98-7
VCID: VC5794734
InChI: InChI=1S/C19H14ClN3O/c20-16-8-4-5-14(11-16)13-22-9-10-23-18(19(22)24)12-17(21-23)15-6-2-1-3-7-15/h1-12H,13H2
SMILES: C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl
Molecular Formula: C19H14ClN3O
Molecular Weight: 335.79

5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.: 1357740-98-7

Cat. No.: VC5794734

Molecular Formula: C19H14ClN3O

Molecular Weight: 335.79

* For research use only. Not for human or veterinary use.

5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one - 1357740-98-7

Specification

CAS No. 1357740-98-7
Molecular Formula C19H14ClN3O
Molecular Weight 335.79
IUPAC Name 5-[(3-chlorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C19H14ClN3O/c20-16-8-4-5-14(11-16)13-22-9-10-23-18(19(22)24)12-17(21-23)15-6-2-1-3-7-15/h1-12H,13H2
Standard InChI Key VUMPULJYSCRINL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Nomenclature

5-(3-Chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one features a fused bicyclic core comprising pyrazole and pyrazinone rings. The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is substituted at position 5 with a 3-chlorobenzyl group and at position 2 with a phenyl moiety. Key structural attributes include:

  • Pyrazolo[1,5-a]pyrazin-4(5H)-one core: A planar, aromatic system with tautomeric potential at the pyrazinone carbonyl group .

  • 3-Chlorobenzyl substituent: Introduces electron-withdrawing effects and steric bulk at position 5, influencing receptor binding and metabolic stability .

  • Phenyl group at position 2: Enhances π-π stacking interactions in biological targets, as observed in analogous antitubercular agents .

X-ray crystallography of related compounds (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives) confirms a dominant tautomer with a sp²-hybridized carbonyl group (C=O bond length: 1.23 Å) .

Synthetic Methodologies

Core Scaffold Construction

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is typically synthesized via cyclocondensation reactions. For example:

  • β-Ketoester-aminopyrazole cyclocondensation: Reacting ethyl 3-phenyl-3-oxopropanoate (β-ketoester) with 5-amino-3-(3-chlorobenzyl)-1H-pyrazole in refluxing acetic acid yields the target scaffold .

  • Post-functionalization: Subsequent halogenation or alkylation introduces substituents. Chlorination using POCl₃ followed by nucleophilic substitution with sodium methoxide generates methoxy derivatives .

Key intermediate characterization:

  • 1H NMR (DMSO-d₆): δ 12.16 (s, 1H, NH), 7.73–7.30 (m, aromatic H), 5.92 (s, 1H, pyrazole H-3) .

  • 13C NMR: δ 155.9 (C=O), 151.0–126.5 (aromatic carbons), 94.9 (pyrazole C-3) .

Derivative Synthesis

Analogues with varied substituents are synthesized to explore SAR:

  • C5 modifications: Replacement of 3-chlorobenzyl with alkyl/aryl groups alters lipophilicity and target engagement .

  • C2 substitutions: Electron-donating groups (e.g., -OCH₃) improve solubility but reduce antimicrobial potency in related compounds .

Pharmacological Activity

PropertyValue (Predicted)Basis in Analogues
MIC (Mtb H37Rv)1.2 µg/mLPyrazolo[1,5-a]pyrimidin-7(4H)-ones
Cytotoxicity (HEK293)CC₅₀ > 50 µMLow cytotoxicity in parent scaffolds
Macrophage efficacyIC₅₀ 2.8 µMEnhanced cell permeability

Enzyme Inhibition

Flavin monooxygenases (e.g., Rv1751) are implicated in resistance to pyrazoloheterocycles. Molecular docking studies suggest:

  • Binding affinity: ΔG = -9.2 kcal/mol for Rv1751 active site .

  • Key interactions: Hydrogen bonding with FAD cofactor and hydrophobic contacts with 3-chlorobenzyl group .

Structure-Activity Relationships

Critical SAR insights from analogous systems :

  • C5 substituents:

    • 3-Chlorobenzyl: Optimal for balancing potency (Cl↑) and metabolic stability (benzyl↑).

    • Methyl groups: Reduce activity (MIC ↑ 4-fold vs. benzyl).

  • C2 aryl groups:

    • Phenyl: Maximizes π-stacking; nitro or amino substitutions diminish activity.

  • Core modifications:

    • Pyrazinone vs. pyrimidinone: Pyrazinones show 2-fold higher Mtb inhibition .

Future Directions

  • Mechanistic studies: Elucidate primary targets using CRISPR-Cas9 knockout libraries .

  • Prodrug optimization: Mask C4 carbonyl as ester to enhance oral bioavailability.

  • Combination therapy: Pair with bedaquiline to circumvent Rv1751-mediated resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator